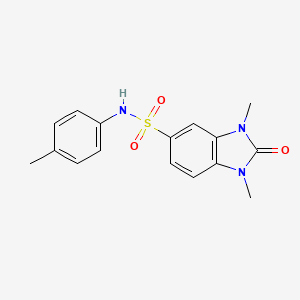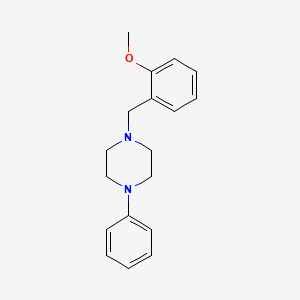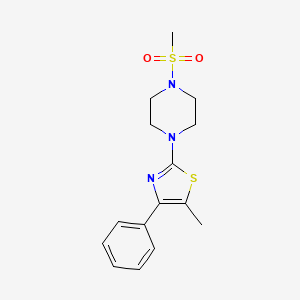![molecular formula C17H18F3N3 B5615536 1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5615536.png)
1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound known for its unique structure and diverse applications. It features a piperazine ring substituted with a pyridinyl group and a trifluoromethylphenyl group. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using scalable reaction conditions and cost-effective reagents .
Chemical Reactions Analysis
1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine can be compared with other similar compounds, such as:
1-(pyridin-4-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine: This compound has a similar structure but differs in the position of the pyridinyl and trifluoromethylphenyl groups.
Piperazine derivatives: Various piperazine derivatives with different substituents exhibit unique biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3/c18-17(19,20)15-6-4-14(5-7-15)13-22-9-11-23(12-10-22)16-3-1-2-8-21-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEGZJUHQFFVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615463.png)

![methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B5615475.png)
![2-ethyl-N-[2-(5-methyl-2-furyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5615488.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5615495.png)



![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide](/img/structure/B5615531.png)
![N-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5615544.png)
![N~1~,N~1~-dimethyl-N~3~-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-piperidinedicarboxamide](/img/structure/B5615552.png)
![1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)
![8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615563.png)
![1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5615570.png)
